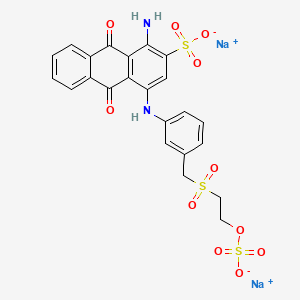

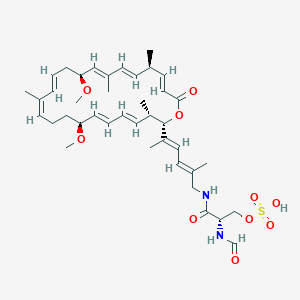

Iejimalide C free acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

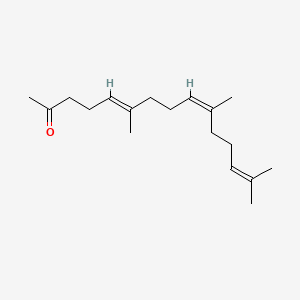

Iejimalide C free acid is a 24-membered macrolide compound isolated from the tunicate Eudistoma cf. rigida. It exhibits potent cytotoxicity in vitro and antitumor activity in vivo. The molecular formula of this compound is C40H58N2O10S, and it has a molecular weight of 758.961 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The total synthesis of Iejimalide C involves several key steps, including palladium-mediated alkylation, ring-closing metathesis (RCM), and peptide coupling. The synthesis begins with the preparation of various fragments using traditional organic synthesis methods. These fragments are then assembled using peptide coupling, Suzuki coupling, esterification, and RCM to form the macrocycle .

Industrial Production Methods: Industrial production methods for Iejimalide C free acid are not well-documented, likely due to the complexity of its synthesis and the challenges associated with large-scale production. The synthesis of such complex macrolides typically requires specialized equipment and conditions, making industrial production a challenging endeavor.

Análisis De Reacciones Químicas

Types of Reactions: Iejimalide C free acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include palladium catalysts, diethyl zinc, and Grubbs II catalyst for RCM. Reaction conditions often involve specific temperatures, solvents, and protective groups to ensure the desired transformations occur without decomposing the macrocycle .

Major Products Formed: The major products formed from the reactions involving this compound include various derivatives with modified functional groups. These derivatives are often evaluated for their biological activity and potential therapeutic applications.

Aplicaciones Científicas De Investigación

Iejimalide C free acid has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is a potent inhibitor of vacuolar-type H±ATPases (V-ATPases), which are essential for maintaining intracellular pH and are attractive therapeutic targets for cancer treatment . This compound induces actin disorganization in cells, making it a valuable tool for studying cytoskeletal dynamics and cellular processes .

Mecanismo De Acción

The primary mechanism of action of Iejimalide C free acid involves the inhibition of V-ATPases. By binding to a site similar to the bafilomycin-binding site, this compound disrupts the function of these proton pumps, leading to the disappearance of acidic organelles and actin reorganization in cells . This disruption of pH homeostasis is likely responsible for its cytotoxic and antitumor effects.

Comparación Con Compuestos Similares

Iejimalide C free acid is part of a family of macrolides known as Iejimalides, which include Iejimalides A, B, and D. These compounds share similar structures and biological activities but differ in their specific functional groups and potency. Iejimalide C and D, which are sulfonylated derivatives of Iejimalide A and B, respectively, exhibit more potent antitumor activity . Other similar compounds include bafilomycin and concanamycin, which also inhibit V-ATPases but differ in their chemical structures and binding sites .

Conclusion

This compound is a complex macrolide with significant potential in scientific research and therapeutic applications. Its potent inhibition of V-ATPases and ability to induce actin disorganization make it a valuable tool for studying cellular processes and developing anticancer therapies. Despite the challenges associated with its synthesis and industrial production, this compound remains a compound of great interest in the fields of chemistry, biology, and medicine.

Propiedades

Número CAS |

708203-73-0 |

|---|---|

Fórmula molecular |

C40H58N2O10S |

Peso molecular |

759.0 g/mol |

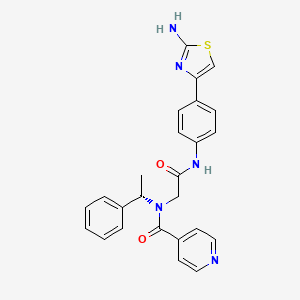

Nombre IUPAC |

[(2S)-3-[[(2E,4E)-5-[(2S,3S,4E,6E,8S,11Z,13E,16S,17E,19E,21R,22E)-8,16-dimethoxy-3,12,18,21-tetramethyl-24-oxo-1-oxacyclotetracosa-4,6,11,13,17,19,22-heptaen-2-yl]-2-methylhexa-2,4-dienyl]amino]-2-formamido-3-oxopropyl] hydrogen sulfate |

InChI |

InChI=1S/C40H58N2O10S/c1-29-13-11-17-35(49-7)16-10-9-15-33(5)39(52-38(44)24-22-30(2)19-20-31(3)25-36(50-8)18-12-14-29)34(6)23-21-32(4)26-41-40(45)37(42-28-43)27-51-53(46,47)48/h9-10,12-16,19-25,28,30,33,35-37,39H,11,17-18,26-27H2,1-8H3,(H,41,45)(H,42,43)(H,46,47,48)/b14-12+,15-9+,16-10+,20-19+,24-22+,29-13-,31-25+,32-21+,34-23+/t30-,33+,35-,36+,37+,39+/m1/s1 |

Clave InChI |

AFBHYGZBQNWUPX-MDFWTKNVSA-N |

SMILES isomérico |

C[C@@H]\1/C=C/C(=C/[C@H](C/C=C/C(=C\CC[C@@H](/C=C/C=C/[C@@H]([C@H](OC(=O)/C=C1)/C(=C/C=C(\C)/CNC(=O)[C@H](COS(=O)(=O)O)NC=O)/C)C)OC)/C)OC)/C |

SMILES canónico |

CC1C=CC(=CC(CC=CC(=CCCC(C=CC=CC(C(OC(=O)C=C1)C(=CC=C(C)CNC(=O)C(COS(=O)(=O)O)NC=O)C)C)OC)C)OC)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-benzamido-8,15,31,38-tetraoxo-18,28-diazadodecacyclo[22.21.1.03,19.04,17.07,16.09,14.020,46.025,45.027,43.029,42.030,39.032,37]hexatetraconta-1(46),2,4,6,9,11,13,16,19,21,23,25(45),26,29,32,34,36,39,41,43-icosaen-40-yl)benzamide](/img/structure/B12775891.png)